![molecular formula C21H23N5O4 B2484516 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878728-73-5](/img/structure/B2484516.png)
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
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Description
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Forensic Toxicology
ADB-BUTINACA has been detected in forensic toxicology cases, particularly in Sweden. It was first discovered in a seizure in Sweden in 2019. Subsequently, it was reported in 13 routine forensic cases. Additionally, in January 2021, ADB-BUTINACA was detected in papers seized in Scottish prisons, with a rapid increase in prevalence (60.4% of tested papers between January and July 2021). The compound’s presence in forensic samples highlights its relevance for toxicological investigations .
Metabolism Studies
In vitro studies using human liver cells (HHeps) have identified 21 ADB-BUTINACA metabolites. Among these, 14 metabolites were detected in real-world case samples. Notably, metabolites B9 (hydroxylation at the n-butyl tail) and B16 (hydroxylation on the imidazole ring) are recommended as blood biomarkers, while metabolites B4 (dihydrodiol formation on the imidazole core), B9, and B16 are suitable urine biomarkers .
ADB-4en-PINACA Comparison
ADB-4en-PINACA, another SCRA, was discovered in Scottish prisons in December 2020. Unlike ADB-BUTINACA, its prevalence has remained low. In vitro studies with HHeps revealed 11 ADB-4en-PINACA metabolites. Notably, metabolites E3 (dihydrodiol formation at the tail) and E7 (hydroxylation on the connecting/head group) are suggested as urine biomarkers. ADB-BUTINACA and ADB-4en-PINACA exhibit similar potency to MDMB-4en-PINACA .
Third SCRA: ADB-HEXINACA
Interestingly, a third SCRA, ADB-HEXINACA, was also detected in prison samples and warrants further investigation .
properties
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-6-30-16-10-8-7-9-15(16)25-12(2)11-24-17-18(22-20(24)25)23(5)21(29)26(19(17)28)13(3)14(4)27/h7-11,13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAISMRHWYORJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
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